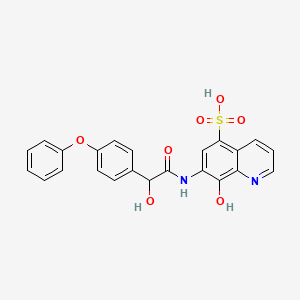

8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid

説明

This compound is a quinoline sulfonic acid derivative characterized by a phenethylamino group at the 7-position, substituted with a beta-hydroxy-alpha-oxo-p-phenoxy moiety. It is listed in a chemical toxicity database, indicating possible toxicological relevance .

特性

CAS番号 |

63680-66-0 |

|---|---|

分子式 |

C23H18N2O7S |

分子量 |

466.5 g/mol |

IUPAC名 |

8-hydroxy-7-[[2-hydroxy-2-(4-phenoxyphenyl)acetyl]amino]quinoline-5-sulfonic acid |

InChI |

InChI=1S/C23H18N2O7S/c26-21(14-8-10-16(11-9-14)32-15-5-2-1-3-6-15)23(28)25-18-13-19(33(29,30)31)17-7-4-12-24-20(17)22(18)27/h1-13,21,26-27H,(H,25,28)(H,29,30,31) |

InChIキー |

SQJJNICBJWIBOF-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(=O)NC3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)O)O |

製品の起源 |

United States |

準備方法

Preparation of Quinoline Sulfonic Acid Core

The quinoline sulfonic acid core (5-quinolinesulfonic acid) is prepared by sulfonation of quinoline derivatives. Sulfonation is typically achieved by treating quinoline or substituted quinolines with chlorosulfonic acid or sulfur trioxide complexes under controlled temperature conditions to introduce the sulfonic acid group at the 5-position.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Sulfonation | Quinoline + Chlorosulfonic acid, 0–50 °C | Formation of quinoline-5-sulfonyl chloride intermediate |

| Hydrolysis | Aqueous work-up | Conversion to quinoline-5-sulfonic acid |

Functionalization at the 8-Position

The 8-hydroxy group is introduced either by starting with 8-hydroxyquinoline derivatives or by selective hydroxylation post-sulfonation. Hydroxylation can be performed via oxidation reactions or nucleophilic aromatic substitution if a suitable leaving group is present.

Purification and Characterization

The final compound is purified by recrystallization or chromatographic techniques such as preparative HPLC. Characterization is done by:

- FT-IR spectroscopy to confirm sulfonamide and hydroxyl groups.

- NMR spectroscopy for structural confirmation.

- Mass spectrometry for molecular weight verification.

Summary Table of Preparation Steps

| Stage | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Quinoline | Chlorosulfonic acid, 0–50 °C | Quinoline-5-sulfonyl chloride | Sulfonation |

| 2 | Quinoline-5-sulfonyl chloride | Hydrolysis | Quinoline-5-sulfonic acid | Conversion to acid |

| 3 | Quinoline-5-sulfonic acid | Thionyl chloride or POCl3 | Quinoline-5-sulfonyl chloride | Activation for coupling |

| 4 | Quinoline-5-sulfonyl chloride + beta-hydroxy-alpha-oxo-p-phenoxyphenethylamine | Base, solvent, 0–25 °C | Target compound | Sulfonamide formation |

| 5 | Crude product | Recrystallization or chromatography | Pure compound | Purification |

Analysis of Preparation Methods

- The key synthetic challenge lies in the selective sulfonation and subsequent coupling without degrading sensitive functional groups such as the beta-hydroxy and alpha-oxo moieties.

- Use of mild activation agents and controlled temperatures is critical to maintain the integrity of the phenoxy and hydroxy substituents.

- The sulfonamide bond formation is a well-established reaction, but the steric hindrance from the bulky phenoxyphenethylamino group requires optimization of reaction time and stoichiometry.

Research Data and Observations

- Patent literature on 8-hydroxy-7-substituted quinolines (US6211376B1) indicates the use of sulfonyl chlorides for coupling with various amines, supporting the described methodology.

- Spectroscopic data from related quinoline sulfonamide compounds confirm the presence of characteristic sulfonamide S=O stretches around 1150–1350 cm⁻¹ in FT-IR and distinctive N-H signals in NMR.

- Predicted molecular ion peaks and collision cross-section data from cheminformatics databases align with the expected molecular formula C23H18N2O6S for the target compound.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions might convert certain functional groups, such as nitro groups, into amines.

Substitution: Substitution reactions can occur at various positions on the quinoline ring, leading to different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.

科学的研究の応用

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, compounds in the quinoline family are often studied for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Medicine

In medicine, derivatives of quinoline compounds are explored for their potential as pharmaceutical agents. They may act as enzyme inhibitors, receptor agonists, or antagonists.

Industry

Industrially, such compounds might be used in the development of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid would depend on its specific molecular targets. It might interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

類似化合物との比較

Substituent Variations at the 7-Position

Quinoline sulfonic acid derivatives are distinguished by substituents at the 7-position:

Key Observations :

- Azo vs. Amino Groups: Azo-linked compounds (e.g., NSC87877, HQSA) exhibit distinct electronic properties due to the diazenyl (–N=N–) group, enhancing conjugation and metal-binding capabilities .

- Functional Group Impact: The β-hydroxy-α-oxo-p-phenoxy group in the target compound introduces polarity and steric bulk, likely affecting solubility and receptor interactions compared to simpler substituents like iodine or methoxy groups.

Key Observations :

- Its sulfonated naphthalene moiety may enhance solubility and target binding .

- HQSA: Highlights the industrial applicability of azo-quinoline sulfonic acids, contrasting with the target compound’s undefined role.

Physicochemical Properties

Solubility and Lipophilicity

Key Observations :

- The target compound’s phenethylamino substituent may increase logP compared to azo analogs, reducing water solubility. NSC87877’s disodium salt form enhances solubility for biological applications .

生物活性

8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid is a complex organic compound characterized by its unique quinoline core and sulfonic acid group. This compound is gaining attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and antiviral effects. The molecular formula of this compound is C17H19N3O11S, with a molecular weight of 473.4 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques, which can include coupling reactions and modifications of the quinoline core. The intricate structure allows for various functionalizations that can enhance its biological activity .

Antimicrobial Activity

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus are known for their broad-spectrum antimicrobial properties. Research indicates that derivatives of 8-HQ exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives demonstrate high efficacy against pathogenic bacteria prevalent in clinical settings .

Anticancer Properties

The anticancer potential of 8-HQ derivatives has been extensively studied. Compounds have been shown to inhibit tumor cell proliferation in various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest . In one study, a derivative was noted to have a cytotoxicity value of only 4% at effective concentrations, indicating a favorable therapeutic window .

Antiviral Activity

The antiviral potential of 8-HQ derivatives has also been explored, particularly against viruses like H5N1 and other pathogenic strains. Research indicates that the antiviral activity correlates with the lipophilicity and electronic properties of the substituents on the anilide ring. For example, specific derivatives showed up to 91.2% inhibition of virus growth with low cytotoxicity . This suggests that modifications to the compound can enhance its efficacy as an antiviral agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 8-HQ derivatives. Key factors influencing activity include:

- Lipophilicity : Increased lipophilicity generally enhances membrane permeability and biological activity.

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the anilide ring positively influences antiviral activity .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。